Acridophosphine, 10-methyl-

Description

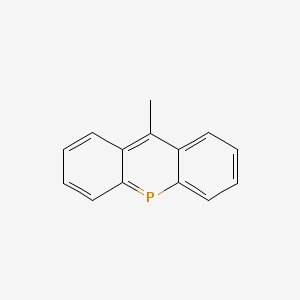

"Acridophosphine, 10-methyl-" (CAS 57422-79-4) is a heterocyclic organophosphorus compound characterized by an acridine backbone substituted with a methyl group at the 10-position and a phosphorus atom integrated into its structure.

Properties

CAS No. |

57422-79-4 |

|---|---|

Molecular Formula |

C14H11P |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

10-methylacridophosphine |

InChI |

InChI=1S/C14H11P/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 |

InChI Key |

BXPBJWHVMRQMSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CC2=PC3=CC=CC=C13 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Substituent Comparisons

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Acridophosphine, 10-methyl- | 57422-79-4 | Methyl at position 10 | Likely C₁₈H₁₄P* | ~272 (estimated) |

| 5,10-Dihydro-5-phenylacridophosphine | 59273-35-7 | Phenyl at position 5 | C₁₉H₁₅P | 274.3 |

| 10(5H)-Acridophosphinone, 3,7-bis(di-2-propen-1-ylamino)-5-phenyl- | 1834570-87-4 | Di-2-propen-1-ylamino groups at positions 3,7; phenyl at 5 | C₃₁H₃₁N₂O₂P | 494.564 |

Notes:

- The di-2-propen-1-ylamino groups in CAS 1834570-87-4 increase nitrogen content, enabling hydrogen bonding or metal coordination, which is absent in the methyl-substituted variant .

Physicochemical Properties

Table 2: Key Property Comparisons

| Compound Name | logP | Electron Affinity | Key Functional Groups |

|---|---|---|---|

| Acridophosphine, 10-methyl- | 4.882 | 7.19 | Methyl, phosphorus |

| Tributyl borane | 4.881 | N/A | Boron, alkyl chains |

| 4,12-Dimethylbenz[a]anthracene | N/A | 7.18 | Methyl, aromatic |

| Benzamide, 2-bromo-N-ethyl-N-heptyl | 4.882 | N/A | Bromine, amide |

Insights :

- The logP of 4.882 for "Acridophosphine, 10-methyl-" aligns with hydrophobic compounds like tributyl borane and brominated benzamides, suggesting comparable solubility in organic solvents .

- Its electron affinity (7.19) is marginally higher than 4,12-Dimethylbenz[a]anthracene (7.18), indicating slightly superior electron-accepting capacity, which may enhance catalytic or optoelectronic applications .

Q & A

Q. Table 1. Analytical Techniques for Characterizing 10-Methyl-Acridophosphine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.